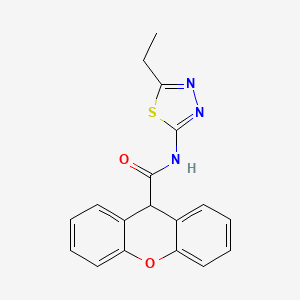![molecular formula C22H26N2O6S B3450166 N-(3-acetylphenyl)-1-[(2,5-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3450166.png)
N-(3-acetylphenyl)-1-[(2,5-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxamide
説明
N-(3-acetylphenyl)-1-[(2,5-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxamide, also known as ADQ-697, is a small molecule that has gained attention in the scientific community for its potential use in treating various neurological disorders.
作用機序
N-(3-acetylphenyl)-1-[(2,5-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxamide has been shown to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (α7nAChR). This receptor is involved in various physiological processes, including learning, memory, and inflammation. By modulating the activity of the α7nAChR, this compound may improve cognitive function and reduce inflammation in neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to reduce inflammation and protect against neuronal damage in these models. These effects are thought to be mediated by the modulation of the α7nAChR.
実験室実験の利点と制限
One advantage of N-(3-acetylphenyl)-1-[(2,5-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxamide is its high potency and selectivity for the α7nAChR. This allows for precise modulation of the receptor activity without affecting other receptors or physiological processes. However, one limitation is the lack of clinical data on the safety and efficacy of this compound in humans. Further studies are needed to determine the optimal dosage and potential side effects of this compound.
将来の方向性
There are several future directions for N-(3-acetylphenyl)-1-[(2,5-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxamide research. One area of interest is the potential use of this compound in combination with other therapeutic agents for the treatment of neurological disorders. Another area of interest is the development of novel delivery methods for this compound, such as nanoparticles or liposomes, to improve its bioavailability and target specificity. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in humans.
科学的研究の応用
N-(3-acetylphenyl)-1-[(2,5-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxamide has been studied for its potential use in treating neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. In preclinical studies, this compound has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage. These findings have led to further investigation of this compound as a potential therapeutic agent for these and other neurological disorders.
特性
IUPAC Name |
N-(3-acetylphenyl)-1-(2,5-dimethoxyphenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O6S/c1-15(25)17-5-4-6-18(13-17)23-22(26)16-9-11-24(12-10-16)31(27,28)21-14-19(29-2)7-8-20(21)30-3/h4-8,13-14,16H,9-12H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUVGBRRHWKVEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-cyclohexyl-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B3450085.png)
![2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxo-1(2H)-pyridinyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B3450093.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B3450101.png)
![6-chloro-3-{[4-(2-chlorophenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B3450114.png)
![1-[2-(3-chlorophenoxy)ethyl]-1H-benzimidazol-2-amine](/img/structure/B3450120.png)

![N-(2-bromophenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B3450127.png)
![4,4'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]dimorpholine](/img/structure/B3450132.png)
![1,1'-[1-benzyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-diyl]diethanone](/img/structure/B3450139.png)


![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-3,4-dimethoxy-N-phenylbenzenesulfonamide](/img/structure/B3450159.png)
![N-(4-chlorophenyl)-1-[(2,5-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3450174.png)
![N-(5-chloro-2-methylphenyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B3450176.png)